molecular formula C12H12ClNO B2974039 4-Chloro-6-(propan-2-yloxy)quinoline CAS No. 1153083-63-6

4-Chloro-6-(propan-2-yloxy)quinoline

Cat. No.: B2974039
CAS No.: 1153083-63-6
M. Wt: 221.68
InChI Key: NZYSHMFIANGSCP-UHFFFAOYSA-N
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Description

4-Chloro-6-(propan-2-yloxy)quinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline typically involves the reaction of 4-chloroquinoline with isopropyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(propan-2-yloxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

4-Chloro-6-(propan-2-yloxy)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(propan-2-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, leading to the disruption of cellular processes in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(propan-2-yloxy)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group at the 6-position and the chlorine atom at the 4-position can enhance its antimicrobial and anticancer properties compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-6-propan-2-yloxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYSHMFIANGSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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